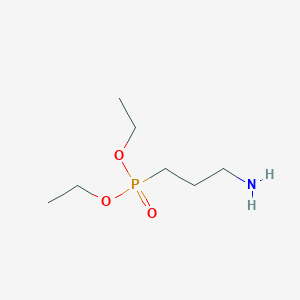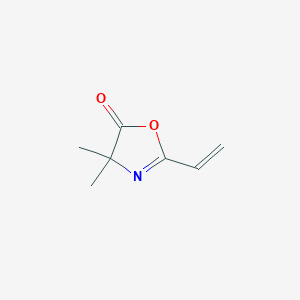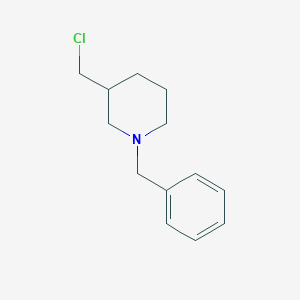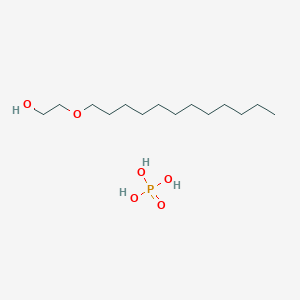![molecular formula C10H6BrN3S B179509 2-Brom-6-phenylimidazo[2,1-b][1,3,4]thiadiazol CAS No. 88013-15-4](/img/structure/B179509.png)
2-Brom-6-phenylimidazo[2,1-b][1,3,4]thiadiazol
Übersicht
Beschreibung
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 88013-15-4 . It has a molecular weight of 280.15 .
Synthesis Analysis
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the interaction of 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone . This leads to the formation of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .Molecular Structure Analysis
The InChI code for 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is 1S/C10H6BrN3S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H . The InChI key is MGNLPDIGVOLSBK-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromine atom in position 2 of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is readily substituted by the action of secondary amines .Physical and Chemical Properties Analysis
The compound has a melting point range of 195-198 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsmittel
Derivate von 2-Brom-6-phenylimidazo[2,1-b][1,3,4]thiadiazol wurden auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen zeigten vielversprechende Aktivität gegen Krebszelllinien wie MCF-7 (Brustkrebs) und A549 (Lungenkrebs) in vitro . Die Modifikationen am Phenylring, wie z. B. Chlor-, Brom- und Nitriersubstitutionen, erwiesen sich als entscheidend für die Aufrechterhaltung der Antikrebsaktivität .
Materialwissenschaft: Zwischenprodukte der organischen Synthese
In der Materialwissenschaft dient diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle. Sein Bromatom kann in chemischen Reaktionen als gute Abgangsgruppe fungieren, was es zu einem vielseitigen Baustein für die Herstellung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Photonik und Nanotechnologie macht .
Chemische Synthese: Bildung heterocyclischer Verbindungen
Die Verbindung wird zur Synthese heterocyclischer Verbindungen verwendet, die ein zentraler Bestandteil vieler Pharmazeutika und Agrochemikalien sind. Seine Struktur ermöglicht die Bildung verschiedener heterocyclischer Systeme, die für die Arzneimittelforschung und -entwicklung von zentraler Bedeutung sind .
Landwirtschaft: Antimykotische Aktivität
Einige Derivate von this compound zeigten antimykotische Aktivität gegen Stämme wie Trichophyton rubrum und Microsporum audounii, was auf potenzielle Anwendungen bei der Entwicklung neuer Antimykotika für die Landwirtschaft hindeutet .
Umweltwissenschaften: Analytische Studien
Obwohl direkte Anwendungen in der Umweltwissenschaft nicht umfassend dokumentiert sind, können Verbindungen wie this compound in analytischen Studien verwendet werden, um Umweltprozesse und Abbauwege ähnlicher organischer Verbindungen zu verstehen .
Analytische Chemie: Spektroskopische Analyse
In der analytischen Chemie kann die einzigartige Struktur der Verbindung in spektroskopischen Analysetechniken wie NMR und Massenspektrometrie verwendet werden, um die Strukturen neuer synthetischer Verbindungen aufzuklären und ihre Eigenschaften zu untersuchen .
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various cancer cell lines and bacteria , suggesting potential targets could be proteins or enzymes involved in these cells’ survival and proliferation.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of cancer cells or bacteria .
Biochemical Pathways
Given its potential anticancer and antibacterial activities , it may impact pathways related to cell growth, division, and survival.
Result of Action
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has shown promising results in preliminary studies. Some derivatives of this compound have exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, some compounds have shown strong antibacterial activity, particularly against Gram-positive and drug-resistant bacteria .
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole systems have been described as useful scaffolds for the design of anticancer agents . This suggests potential future research directions in the field of medicinal chemistry.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNLPDIGVOLSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole?
A1: The benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole are nearly coplanar. This is evidenced by the torsion angle C(2)-C(1)-C(9)-C(14) being -12.8°, as revealed by crystallographic analysis. []
Q2: How is 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole synthesized?
A2: 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is synthesized through the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with α-bromoacetophenone. [] Further chemical conversions of this compound are also explored in the literature. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)


![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)






